Triostin A

Description

Properties

Molecular Formula |

C50H62N12O12S2 |

|---|---|

Molecular Weight |

1087.2 g/mol |

IUPAC Name |

N-[(1R,4S,7R,11S,14R,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C50H62N12O12S2/c1-25(2)39-49(71)73-21-35(57-41(63)33-19-51-29-15-11-13-17-31(29)55-33)43(65)53-28(6)46(68)60(8)38-24-76-75-23-37(47(69)61(39)9)59(7)45(67)27(5)54-44(66)36(22-74-50(72)40(26(3)4)62(10)48(38)70)58-42(64)34-20-52-30-16-12-14-18-32(30)56-34/h11-20,25-28,35-40H,21-24H2,1-10H3,(H,53,65)(H,54,66)(H,57,63)(H,58,64)/t27-,28-,35+,36+,37-,38-,39-,40-/m0/s1 |

InChI Key |

GULVULFEAVZHHC-IITWSDOJSA-N |

SMILES |

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H]2CSSC[C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |

Canonical SMILES |

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |

Synonyms |

triostin A |

Origin of Product |

United States |

Foundational & Exploratory

Triostin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triostin A is a naturally occurring bicyclic octadepsipeptide antibiotic belonging to the quinoxaline family, isolated from various species of Streptomyces.[1] It is a potent antitumor and antibacterial agent, primarily exerting its biological effects through the bis-intercalation of its two quinoxaline chromophores into the minor groove of DNA, thereby inhibiting DNA replication and transcription.[2][3] Furthermore, this compound has been identified as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, a critical regulator of cellular response to low oxygen conditions and a key target in cancer therapy.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound possesses a C2-symmetric structure characterized by a disulfide-bridged cyclic octadepsipeptide core. This core is composed of two molecules each of D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine.[6] The two quinoxaline-2-carbonyl moieties are attached to the amino groups of the D-serine residues.

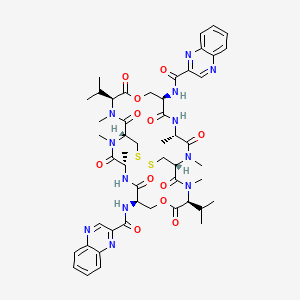

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₂N₁₂O₁₂S₂ | [7][8] |

| Molecular Weight | 1087.23 g/mol | [7][8] |

| Appearance | Needles from chloroform + methanol | [8] |

| Melting Point | 245-248 °C (with decomposition) | [8] |

| Optical Rotation | [α]D²⁵ = -157° (c = 0.97 in chloroform) | [8] |

| UV Absorption Maxima | 243 nm (log ε 4.75), 320 nm (log ε 4.11) in methanol | [8] |

Spectroscopic Data

The structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Technique | Data | Reference |

| ¹H NMR | Spectra have been used for structural confirmation. | [9] |

| ¹³C NMR | Spectra have been used for structural confirmation. | [9] |

| Mass Spectrometry | High-resolution mass spectrometry confirms the molecular formula. | [3] |

Biological Activity and Mechanism of Action

DNA Bis-intercalation

The primary mechanism of action of this compound is its ability to act as a bifunctional intercalating agent with DNA.[10] The two planar quinoxaline rings insert into the DNA minor groove, primarily at G-C rich sequences, spanning two base pairs.[11][12] This interaction causes a significant distortion of the DNA helix, interfering with the binding of DNA polymerases and transcription factors, thus inhibiting DNA replication and transcription.[3]

Inhibition of HIF-1 Signaling

This compound is a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[4][5] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). In hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to inhibit the accumulation of HIF-1α protein and the subsequent transcriptional activation of its target genes.[1][4]

Caption: The HIF-1 signaling pathway and points of inhibition by this compound.

Anticancer and Antibacterial Activity

Due to its mechanisms of action, this compound exhibits significant cytotoxic activity against various cancer cell lines and potent antibacterial activity.[2][5] Its hypoxia-selective cytotoxicity makes it a particularly interesting candidate for cancer therapy, as solid tumors are often characterized by hypoxic microenvironments.[4]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces triostinicus

The following is a general protocol for the isolation and purification of this compound.

References

- 1. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C50H62N12O12S2 | CID 316447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 4. Solid-Phase Synthesis of this compound Using a Symmetrical Bis(diphenylmethyl) Linker System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C50H62N12O12S2 | CID 316447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solution-phase synthesis and biological evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tristin | C15H16O4 | CID 15736297 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Isolation of Triostin A: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Triostin A, a member of the quinoxaline family of antibiotics, is a potent bicyclic depsipeptide with significant antibacterial and antitumor activities.[1] First isolated from Streptomyces aureus, this natural product has garnered considerable interest due to its unique mode of action as a DNA bis-intercalator and its role as a biosynthetic precursor to echinomycin, a powerful inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Biological Activity

This compound was first reported as part of a "quinoxaline antibiotic complex" isolated from Streptomyces S-2-210, a strain resembling Streptomyces aureus. Later studies led to the specific isolation of this compound and its congeners.[2] The biological activity of this compound stems from its ability to bind to DNA with high specificity, with the two quinoxaline chromophores intercalating into the DNA double helix.[3] This interaction disrupts DNA replication and transcription, leading to its observed antibacterial and cytotoxic effects.

More recently, this compound has been identified as a potent inhibitor of HIF-1, a key transcription factor in cellular response to hypoxia and a critical target in cancer therapy.[1] By inhibiting HIF-1, this compound can suppress tumor growth and angiogenesis, highlighting its potential as a lead compound for the development of novel anticancer agents.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of chemical degradation and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₂N₁₂O₁₂S₂ | [2] |

| Molecular Weight | 1087.23 g/mol | [2] |

| Appearance | Needles from chloroform + methanol | [2] |

| Melting Point | 245-248 °C (decomposes) | [2] |

| Optical Rotation | [α]D²⁵ -157° (c = 0.97 in chloroform) | [2] |

| UV max (Methanol) | 243 nm (log ε 4.75), 320 nm (log ε 4.11) | [2] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Key Observations |

| ¹H NMR | Reveals the presence of aromatic protons from the quinoxaline rings, amide protons, and signals corresponding to the amino acid residues (D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine). |

| ¹³C NMR | Confirms the carbon skeleton, including the carbonyl carbons of the peptide and ester bonds, and the carbons of the aromatic and aliphatic residues. |

| Mass Spectrometry (EI-MS/HRMS) | Provides the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns can help in sequencing the depsipeptide ring. A molecular ion peak at m/z 686 [M+H]⁺ has been reported for a related antibacterial metabolite.[4] |

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces aureus

This protocol is a composite of established methods for the isolation of secondary metabolites from Streptomyces species.[1][4]

3.1.1. Fermentation

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces aureus spores from a slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., tryptone soya broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.[1]

-

Production Culture: Transfer the seed culture (2% v/v) into a larger production flask (e.g., 2 L flask containing 500 mL of production medium). A suitable production medium contains soluble starch, glucose, peptone, yeast extract, and CaCO₃. Incubate at 28-30°C for 7-10 days with continuous agitation (200 rpm).[1]

3.1.2. Extraction

-

Harvesting: After the incubation period, harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 10,000 rpm for 20 minutes.[5]

-

Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.[1][4] Combine the organic layers. The mycelial biomass can also be extracted with methanol or acetone to recover any intracellular product.

-

Concentration: Concentrate the combined organic extracts in vacuo using a rotary evaporator at 40°C to yield a crude extract.[1]

3.1.3. Purification

-

Silica Gel Column Chromatography: Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like hexane.[5]

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by ethyl acetate-methanol.[5]

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and UV visualization to identify the fractions containing this compound.

-

Pool the pure fractions and concentrate in vacuo to obtain purified this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[2] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

HIF-1α Reporter Gene Assay

This protocol describes a method to assess the inhibitory effect of this compound on HIF-1α transcriptional activity using a luciferase reporter gene.[6][7]

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a cancer cell line) with a HIF-1α responsive reporter plasmid (containing a hypoxia-responsive element driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

Compound Treatment and Hypoxia Induction: Treat the cells with various concentrations of this compound. Induce hypoxia by placing the plate in a hypoxic chamber (1% O₂) or by using a hypoxia-mimicking agent (e.g., CoCl₂ or deferoxamine).[8]

-

Incubation: Incubate for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of HIF-1α inhibition relative to the vehicle-treated hypoxic control.

Mechanism of Action: DNA Bis-intercalation and HIF-1 Inhibition

The primary mechanism of action of this compound is its ability to act as a bis-intercalator, inserting its two quinoxaline rings into the DNA double helix, typically at CpG sequences.[3] This interaction causes a significant distortion of the DNA structure, interfering with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression.

References

- 1. banglajol.info [banglajol.info]

- 2. Streptomyces sp SM01 isolated from Indian soil produces a novel antibiotic picolinamycin effective against multi drug resistant bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of fluorotryptophan into triostin antibiotics by Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]

- 7. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 8. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

Triostin A as a DNA Bisintercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Triostin A, a potent DNA bisintercalating agent. It covers the core principles of its mechanism of action, quantitative binding data, and detailed experimental protocols for its study.

Introduction

This compound is a member of the quinoxaline family of cyclic octadepsipeptide antibiotics. Its unique structural features, particularly the presence of two planar quinoxaline rings, enable it to bind to double-stranded DNA (dsDNA) through a process known as bisintercalation. This mode of binding, where both chromophores insert themselves between adjacent base pairs of the DNA double helix, leads to significant structural distortions of the DNA and interference with cellular processes such as transcription and replication. This potent biological activity has made this compound and its analogues subjects of interest in the development of novel therapeutic agents.

Mechanism of Action: DNA Bisintercalation

This compound's interaction with DNA is a sophisticated process primarily driven by the insertion of its two quinoxaline rings into the DNA double helix. The cyclic peptide backbone of this compound acts as a scaffold, positioning the two intercalating moieties at an appropriate distance to span two base pairs.

The key features of this compound's bisintercalation mechanism are:

-

Dual Intercalation: The two quinoxaline rings of this compound insert into the minor groove of the DNA, typically surrounding a CpG step.[1][2]

-

Sequence Specificity: this compound exhibits a preference for binding to GC-rich sequences, with a particular affinity for CpG steps.[2][3] This specificity is guided by hydrogen bonding interactions between the alanine residues of the peptide backbone and guanine bases in the minor groove.[1]

-

DNA Structural Perturbation: The bisintercalation event causes a significant unwinding of the DNA helix and an increase in the contour length of the DNA molecule. Each intercalated this compound molecule part can increase the DNA contour length by approximately 0.316 nm.

-

Hoogsteen Base Pairing: In some this compound-DNA complexes, the central AT base pairs can adopt a non-canonical Hoogsteen base pairing conformation, with the adenine in a syn conformation.[1]

Figure 1. Mechanism of this compound bisintercalation into the DNA minor groove.

Quantitative Data on this compound-DNA Interactions

The binding of this compound to DNA has been quantified using various biophysical techniques. The following tables summarize key binding parameters.

Table 1: Equilibrium Binding Constants of this compound with Various DNA Sequences

| DNA Sequence | Method | Association Constant (Ka) (M-1) | Dissociation Constant (Kd) (M) | Reference(s) |

| Calf Thymus DNA | Solvent Partition | ~1 x 106 | - | |

| M. lysodeikticus DNA | Solvent Partition | Highest among tested natural DNAs | - | [1] |

| poly(dA-dT) | Solvent Partition | Higher than poly(dG-dC) | - | [1] |

| poly(dG-dC) | Solvent Partition | Lower than poly(dA-dT) | - | [1] |

| λ-DNA | Optical Tweezers | (5.8 ± 0.3) x 105 (at zero force) | - | |

| d(GGTATACC) | Not specified | ~6 x 106 | - | [1] |

Table 2: Kinetic and Thermodynamic Parameters of this compound-DNA Binding

| Parameter | Value | Conditions | Method | Reference(s) |

| DNA Contour Length Increase | 0.316 nm per intercalated quinoxaline | Force > 10 pN | Optical Tweezers | |

| Dissociation Rate | Slower than TANDEM, faster than quinomycins | Calf Thymus DNA | Detergent-induced dissociation | [1] |

| Unwinding Angle | Almost twice that of ethidium | Closed circular duplex DNA | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

DNase I Footprinting Assay

This technique is used to determine the sequence specificity of this compound binding to DNA.

Materials:

-

DNA fragment of interest (e.g., a specific gene promoter region), radiolabeled at one 5' end.

-

This compound solution of varying concentrations.

-

DNase I (deoxyribonuclease I).

-

DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Ethanol.

-

Loading buffer (e.g., formamide with tracking dyes).

-

Denaturing polyacrylamide gel (e.g., 8%).

-

Maxam-Gilbert sequencing ladders (G, G+A) for the same DNA fragment.

Procedure:

-

Binding Reaction:

-

In separate tubes, mix the radiolabeled DNA fragment (final concentration ~1-10 nM) with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).

-

Incubate the reactions at room temperature for at least 30 minutes to allow binding equilibrium to be reached.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion of the DNA in the absence of this compound.

-

Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination:

-

Stop the digestion by adding an excess of stop solution.

-

-

DNA Purification:

-

Perform a phenol:chloroform extraction to remove proteins.

-

Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.

-

-

Gel Electrophoresis:

-

Resuspend the DNA pellets in loading buffer.

-

Denature the DNA by heating at 90-95°C for 5 minutes and then rapidly cool on ice.

-

Load the samples onto a denaturing polyacrylamide gel alongside the Maxam-Gilbert sequencing ladders.

-

Run the gel at a constant high voltage until the tracking dyes have migrated the desired distance.

-

-

Visualization:

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

The regions where this compound has bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane without this compound. The sequencing ladders allow for the precise identification of the protected DNA sequence.

-

Figure 2. Experimental workflow for DNase I footprinting to determine this compound binding sites.

X-ray Crystallography of a this compound-DNA Complex

This method provides atomic-level structural information about the interaction between this compound and a specific DNA oligonucleotide.

Materials:

-

Purified this compound.

-

Synthetic DNA oligonucleotide (e.g., d(CGTACG)₂).

-

Crystallization buffer components (e.g., salts, precipitants like PEG, buffering agents).

-

Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion plates).

Procedure:

-

Complex Formation:

-

Dissolve the synthetic DNA oligonucleotide and this compound in a suitable buffer.

-

Mix the DNA and this compound in a specific molar ratio (e.g., 1:1 or 1:2 DNA duplex to drug).

-

-

Crystallization Screening:

-

Set up crystallization trials using various commercially available or custom-made screens. This involves mixing a small volume of the this compound-DNA complex with an equal volume of the reservoir solution from the screen in a hanging or sitting drop format.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 18°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain larger, diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation upon freezing.

-

Mount the crystal on a goniometer and flash-cool it in a stream of liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the crystal structure using molecular replacement if a similar structure is available, or by using heavy-atom derivatization methods.

-

Build an atomic model of the this compound-DNA complex into the resulting electron density map and refine the model against the experimental data.

-

Structure-Function Relationship

The potent biological activity of this compound is a direct consequence of its unique molecular architecture, which is exquisitely designed for DNA bisintercalation.

References

- 1. Equilibrium and kinetic studies on the binding of des-N-tetramethylthis compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence preferences in the binding to DNA of this compound and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Analysis of Triostin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of Triostin A, a potent cyclic depsipeptide antibiotic known for its bisintercalation into DNA. This document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD), tailored for professionals in drug development and scientific research.

Introduction to this compound

This compound is a member of the quinoxaline family of antibiotics, characterized by a symmetric bicyclic depsipeptide structure. Its biological activity stems from its ability to bind to DNA, a process that can be meticulously studied using various spectroscopic methods. Understanding the structural and interactive properties of this compound is crucial for the development of novel therapeutic agents.

Core Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized below, providing a baseline for further spectroscopic analysis.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₂N₁₂O₁₂S₂ | [1] |

| Molecular Weight | 1087.23 g/mol | [1] |

| UV Absorption Maxima (λmax) in Methanol | 243 nm, 320 nm | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of this compound in solution. Both ¹H and ¹³C NMR are employed to confirm the complex cyclic structure of the molecule.[1]

Experimental Protocols

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d (CDCl₃), acetonitrile-d₃ (CD₃CN), or dimethyl sulfoxide-d₆ (DMSO-d₆)) to a concentration of approximately 1-10 mM. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum. Key parameters include:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D conformation of the molecule.

Data Interpretation

The ¹H NMR spectrum of this compound will show signals corresponding to the various types of protons in the molecule, including those on the quinoxaline rings, the amino acid residues (alanine, valine, cysteine, and serine), and the N-methyl groups. The ¹³C NMR spectrum will similarly display signals for each unique carbon atom. The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are used to piece together the molecular structure and determine its conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the precise molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Experimental Protocols

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile/water for Electrospray Ionization).

High-Resolution Mass Spectrometry (HRMS):

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing large, non-volatile molecules like this compound.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

-

Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

Data Interpretation

The mass spectrum will show a prominent peak corresponding to the protonated molecule of this compound. The high-resolution measurement of the mass-to-charge ratio (m/z) allows for the calculation of the elemental formula, which can be compared to the theoretical formula to confirm the identity of the compound. For this compound (C₅₀H₆₂N₁₂O₁₂S₂), the expected monoisotopic mass of the neutral molecule is approximately 1086.39 Da. The observed m/z for the [M+H]⁺ ion would be approximately 1087.39.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the chromophores of this compound, particularly the quinoxaline rings. It is also a powerful tool for investigating the interaction of this compound with DNA.

Experimental Protocols

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or a buffer solution for DNA interaction studies. For DNA titration experiments, a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl) is also prepared.

UV-Vis Spectrum of this compound: The absorbance spectrum of this compound is recorded over a wavelength range of approximately 200-400 nm using a spectrophotometer.

DNA Titration: A fixed concentration of this compound is titrated with increasing concentrations of ctDNA. The UV-Vis spectrum is recorded after each addition of DNA.

Data Interpretation

The UV-Vis spectrum of this compound in methanol exhibits two characteristic absorption maxima at 243 nm and 320 nm.[1] Upon interaction with DNA, changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromism or hypochromism), can be observed. These changes provide evidence of binding and can be used to determine the binding affinity and mode of interaction.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for studying the chirality of molecules and their conformational changes. It is particularly useful for investigating the interaction of this compound with DNA, as it can provide information on the conformational changes of both the drug and the DNA upon binding.

Experimental Protocols

Sample Preparation: Solutions of this compound and ctDNA are prepared in a suitable buffer (e.g., phosphate or Tris buffer) with low salt concentration to avoid interference.

CD Spectroscopy: CD spectra are recorded for this compound alone, ctDNA alone, and for mixtures of this compound and ctDNA at various molar ratios. The spectra are typically scanned in the far-UV (190-250 nm) and near-UV (250-350 nm) regions.

Data Interpretation

The CD spectrum of DNA is sensitive to its secondary structure. Changes in the CD spectrum of DNA upon the addition of this compound can indicate conformational changes, such as those associated with intercalation. Additionally, an induced CD (ICD) signal may appear in the absorption region of the achiral quinoxaline chromophores of this compound upon binding to the chiral DNA molecule. The presence and nature of the ICD signal can provide information about the binding geometry.

Workflow and Visualizations

A systematic approach is essential for the comprehensive spectroscopic analysis of this compound. The following workflow outlines the logical progression of experiments.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Triostin A: A Technical Guide to its Molecular Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triostin A, a potent bicyclic depsipeptide antibiotic. The document details its molecular characteristics, synthesis methodologies, and its primary mechanism of action as a DNA bis-intercalator, with a focus on its impact on the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

Molecular Profile of this compound

This compound is a member of the quinoxaline family of antibiotics, characterized by a cyclic peptide core and two quinoxaline chromophores.[1] These structural features are central to its biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₆₂N₁₂O₁₂S₂ | [2] |

| Molecular Weight | 1087.23 g/mol | [3] |

| Appearance | Needles from chloroform + methanol | [3] |

| CAS Number | 13758-27-5 | [2] |

Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action for this compound is its ability to bind to double-stranded DNA through a process known as bis-intercalation. The two planar quinoxaline rings of the molecule insert themselves between DNA base pairs at two separate locations, effectively crosslinking the DNA.[4][5] This interaction preferentially occurs at CpG sequences.[1] The rigid peptide backbone of this compound holds the two quinoxaline moieties at a fixed distance, facilitating this unique binding mode.[6] This bis-intercalation distorts the DNA helix, inhibiting crucial cellular processes such as transcription and replication, which ultimately leads to its cytotoxic effects.[7]

Figure 1: Mechanism of this compound DNA Bis-intercalation.

Inhibition of the HIF-1 Signaling Pathway

Recent studies have highlighted the role of this compound as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[3][6] Under hypoxic conditions, a common feature of solid tumors, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival.[8] this compound has been shown to inhibit the accumulation of HIF-1α protein in cancer cells, thereby blocking the transcriptional activation of HIF-1 target genes.[3][6] This activity contributes to its hypoxia-selective cytotoxicity.[3]

Figure 2: Inhibition of the HIF-1 Signaling Pathway by this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

The solid-phase synthesis of this compound offers a more efficient alternative to solution-phase methods, allowing for the rapid generation of analogues.[4][9] The following protocol is a generalized workflow based on reported methodologies.

Figure 3: General Workflow for Solid-Phase Synthesis of this compound.

Methodology:

-

Resin Preparation: Swell a suitable solid support (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: Attach the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in dimethylformamide (DMF).

-

Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-N-Me-Val-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA. Repeat the deprotection and coupling steps for each amino acid.

-

Quinoxaline Moiety Coupling: Couple quinoxaline-2-carboxylic acid to the N-terminus of the peptide chain.

-

Cleavage from Resin: Cleave the linear peptide from the resin using a mildly acidic solution (e.g., trifluoroethanol in DCM).

-

Macrolactamization: Perform an intramolecular cyclization to form the depsipeptide ring.

-

Disulfide Bridge Formation: Oxidize the cysteine thiol groups to form the disulfide bridge, yielding the final this compound molecule.

-

Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

DNA Binding Assay (DNase I Footprinting)

DNase I footprinting is a technique used to identify the specific binding site of a protein or small molecule on a DNA fragment.[1][12]

Methodology:

-

Probe Preparation: Prepare a DNA fragment of interest that is radioactively or fluorescently labeled at one end.

-

Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound.

-

DNase I Digestion: Partially digest the DNA with DNase I. The enzyme will cleave the DNA at sites not protected by the bound this compound.

-

Gel Electrophoresis: Separate the resulting DNA fragments by size on a denaturing polyacrylamide gel.

-

Analysis: Visualize the DNA fragments (e.g., by autoradiography). The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control lane without this compound. This footprint reveals the specific DNA sequence to which this compound binds.[1]

References

- 1. Sequence preferences in the binding to DNA of this compound and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Solution-phase synthesis and biological evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tricyclic [1,2,4]triazine 1,4-dioxides as hypoxia selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. paperso.journal7publish.com [paperso.journal7publish.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of hypoxia-induced angiogenesis by trichostatin A via suppression of HIF-1a activity in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. DNA footprinting - Wikipedia [en.wikipedia.org]

Unraveling the Core: A Technical Guide to the Peptide Backbone of Triostin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triostin A, a member of the quinoxaline family of bicyclic depsipeptides, is a potent antitumor antibiotic that exerts its cytotoxic activity through the bisintercalation of its two quinoxaline chromophores into DNA.[1] The rigid and pre-organized structure of its peptide backbone is crucial for this specific mode of DNA binding. This technical guide provides an in-depth exploration of the this compound peptide backbone, focusing on its structural characterization through X-ray crystallography and NMR spectroscopy, detailing the experimental protocols for its analysis and synthesis, and discussing its interaction with cellular signaling pathways.

Structural Elucidation of the Peptide Backbone

The three-dimensional structure of the this compound peptide backbone has been primarily elucidated using high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods have provided detailed insights into the conformational rigidity and specific geometry of the cyclic depsipeptide core, which is essential for its biological activity.

X-ray Crystallography Data

The crystal structure of this compound in complex with a DNA hexamer has been solved to a resolution of 1.67 Å (PDB ID: 1VTG) and with a DNA octamer to a resolution of 2.00 Å (PDB ID: 1VS2).[2][3] These structures reveal a high degree of symmetry in the peptide backbone. The following tables summarize the key bond lengths, bond angles, and dihedral angles of the peptide backbone of this compound, derived from the analysis of the 1VTG crystal structure.

Table 1: Peptide Backbone Bond Lengths of this compound (from PDB ID: 1VTG)

| Bond | Atom 1 | Atom 2 | Length (Å) |

| N-Cα | N | CA | 1.46 |

| Cα-C | CA | C | 1.52 |

| C-N | C | N | 1.33 |

| Cα-Cβ | CA | CB | 1.53 |

Table 2: Peptide Backbone Bond Angles of this compound (from PDB ID: 1VTG)

| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| Cα-C-N | CA | C | N | 116.5 |

| C-N-Cα | C | N | CA | 121.7 |

| N-Cα-C | N | CA | C | 111.1 |

| N-Cα-Cβ | N | CA | CB | 110.5 |

| C-Cα-Cβ | C | CA | CB | 111.0 |

Table 3: Peptide Backbone Dihedral Angles of this compound (from PDB ID: 1VTG)

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| Phi (φ) | C | N | CA | C | -125.7 |

| Psi (ψ) | N | CA | C | N | 135.9 |

| Omega (ω) | CA | C | N | CA | 178.5 |

NMR Spectroscopy Data

NMR studies have been instrumental in confirming the structure of this compound in solution and in studying the dynamics of its conformational isomers, known as the n- and p-conformers, which arise from the different orientations of the N-methyl groups.[4] The following table presents a summary of the reported 1H and 13C NMR chemical shifts for the peptide backbone of this compound.

Table 4: 1H and 13C NMR Chemical Shifts (ppm) for the this compound Peptide Backbone

| Residue | Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| D-Ser | N-H | 8.21 | - |

| Cα-H | 4.85 | 55.2 | |

| Cβ-H | 3.95, 4.10 | 62.8 | |

| Ala | N-H | 8.15 | - |

| Cα-H | 4.65 | 50.1 | |

| Cβ-H | 1.45 | 17.5 | |

| N-MeCys | N-CH3 | 3.10 | 33.5 |

| Cα-H | 5.60 | 58.9 | |

| Cβ-H | 3.15, 3.30 | 38.2 | |

| N-MeVal | N-CH3 | 2.95 | 31.8 |

| Cα-H | 4.90 | 62.1 | |

| Cβ-H | 2.10 | 30.5 | |

| Cγ-H | 0.95, 1.05 | 19.5, 20.1 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. This section provides outlines for the key experimental procedures cited in the study of its peptide backbone.

X-ray Crystallography of this compound-DNA Complex

The following protocol provides a general framework for the crystallization and structure determination of a this compound-DNA complex.

References

The Quinoxaline Chromophore of Triostin A: A Technical Guide to its Core Function in DNA Recognition and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triostin A, a member of the quinoxaline family of bicyclic depsipeptide antibiotics, exhibits potent antitumor and antimicrobial activity primarily through its interaction with double-stranded DNA. Central to this activity are the two planar quinoxaline chromophores which act as bifunctional intercalating agents. This technical guide provides an in-depth analysis of the function of the quinoxaline chromophore in this compound, detailing its role in DNA binding, sequence selectivity, and the subsequent biological consequences. The document summarizes key quantitative data on binding affinities and cytotoxicity, provides detailed experimental protocols for studying these interactions, and visualizes the underlying molecular mechanisms and experimental workflows.

The Pivotal Role of the Quinoxaline Chromophore in DNA Bisintercalation

The defining feature of this compound's interaction with DNA is the simultaneous insertion of its two quinoxaline rings into the DNA double helix, a process known as bisintercalation. The rigid cyclic depsipeptide backbone of this compound preorganizes the two quinoxaline moieties at a distance of approximately 10.5 Å, which is optimal for spanning a dinucleotide step in the DNA. This structural arrangement entropically favors the bisintercalation process[1][2].

The quinoxaline chromophores intercalate into the minor groove of the DNA, with a marked preference for CpG sequences[3]. This sequence selectivity is a critical aspect of its biological activity. X-ray crystallography studies of this compound complexed with DNA oligomers have revealed that the alanine residues of the peptide backbone form specific hydrogen bonds with guanine bases in the minor groove, further stabilizing the interaction at CpG sites. The intercalation of the quinoxaline rings causes a significant unwinding of the DNA helix[4].

Structure-Activity Relationship: The Quinoxaline Moiety as a Determinant of Activity

The indispensability of the quinoxaline chromophores for the biological activity of this compound has been demonstrated through structure-activity relationship (SAR) studies. Modification or replacement of the quinoxaline rings often leads to a significant reduction or alteration of DNA binding and cytotoxic effects.

For instance, analogs where the quinoxaline moieties are replaced by other aromatic systems, such as naphthalene, have shown reduced inhibitory effects on HIF-1 transcriptional activation and lower cytotoxicity[5]. Conversely, substitutions on the quinoxaline ring can modulate binding affinity and sequence specificity. For example, the addition of a halogen atom at position 6 or an amino group at position 3 of the quinoxaline ring has little effect on biological activity, whereas a chlorine atom at position 7 leads to a loss of antibacterial activity[6][7]. These studies underscore the critical role of the electronic and steric properties of the quinoxaline chromophore in mediating the interaction with DNA.

Quantitative Analysis of this compound and Analog DNA Binding and Cytotoxicity

The following tables summarize available quantitative data on the DNA binding affinity and cytotoxic activity of this compound and some of its analogs. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions, such as buffer composition, temperature, and the specific DNA sequences or cell lines used.

| Compound | DNA Sequence/Type | Method | Kd (μM) | Reference |

| This compound | Calf Thymus DNA | Solvent Partition | ~1 | (Adapted from[6]) |

| Bis-6-chloro-triostin A | Calf Thymus DNA | Solvent Partition | Similar to this compound | (Adapted from[6]) |

| Bis-3-amino-triostin A | Calf Thymus DNA | Solvent Partition | Similar to this compound | (Adapted from[6]) |

| TANDEM (des-N-tetramethyl-triostin A) | poly(dA-dT) | Spectrophotometry | ~0.1 | (Adapted from[8]) |

Table 1: DNA Binding Affinities of this compound and Analogs. This table presents the dissociation constants (Kd) for this compound and its derivatives with various DNA substrates. Lower Kd values indicate stronger binding affinity.

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

| This compound | MCF-7 (Breast Cancer) | MTT Assay | ~0.01-0.1 | (Adapted from[5]) |

| Echinomycin | MCF-7 (Breast Cancer) | MTT Assay | ~0.001-0.01 | (Adapted from[5]) |

| This compound analog (Thiosulfinate) | MCF-7 (Breast Cancer) | MTT Assay | ~0.1-1 | (Adapted from[5]) |

| This compound analog (Naphthalene chromophore) | MCF-7 (Breast Cancer) | MTT Assay | >10 | (Adapted from[5]) |

Table 2: Cytotoxicity of this compound and Analogs. This table shows the half-maximal inhibitory concentration (IC50) values of this compound and related compounds against the MCF-7 human breast cancer cell line. Lower IC50 values indicate greater cytotoxic potency.

Signaling Pathways: DNA Damage Response

The primary mechanism of action of this compound, driven by the intercalation of its quinoxaline chromophores, is the induction of DNA damage. This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR) pathway. The DDR is a network of cellular processes that detect DNA lesions, signal their presence, and promote their repair or, if the damage is too severe, induce programmed cell death (apoptosis).

The bisintercalation by this compound can lead to the formation of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage[9]. The DDR pathway is initiated by sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) and the Ku70/Ku80 heterodimer, which recognize DSBs. These sensors then activate transducer kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit). These kinases phosphorylate a multitude of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, and apoptosis[10].

Figure 1: DNA Damage Response Pathway Induced by this compound. This diagram illustrates how this compound's bisintercalation leads to DNA damage, activating the DDR pathway and resulting in various cellular outcomes.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to a specific DNA sequence.

Workflow:

Figure 2: Electrophoretic Mobility Shift Assay (EMSA) Workflow. This flowchart outlines the key steps involved in performing an EMSA to analyze this compound-DNA binding.

Methodology:

-

DNA Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the target DNA sequence. End-label the DNA probe with 32P using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled probe to remove unincorporated nucleotides.

-

Binding Reactions: In a final volume of 20 µL, combine the labeled DNA probe (e.g., 10,000 cpm), a non-specific competitor DNA such as poly(dI-dC) to reduce non-specific binding, binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), and varying concentrations of this compound.

-

Incubation: Incubate the binding reactions at room temperature for 30 minutes to allow for equilibrium binding.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel (e.g., 6-8%) in a suitable running buffer (e.g., 0.5x TBE). Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA. A "shift" in the mobility of the DNA probe indicates the formation of a this compound-DNA complex.

DNase I Footprinting

This technique identifies the specific binding site of this compound on a DNA fragment.

Workflow:

Figure 3: DNase I Footprinting Workflow. This flowchart details the procedure for identifying the DNA binding site of this compound using DNase I footprinting.

Methodology:

-

DNA Preparation: Prepare a DNA fragment of interest (100-200 bp) that is uniquely end-labeled with 32P on one strand.

-

Binding Reaction: Incubate the labeled DNA fragment with increasing concentrations of this compound in a binding buffer for 30 minutes at room temperature. Include a control reaction with no this compound.

-

DNase I Digestion: Add a predetermined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

-

Reaction Termination: Stop the digestion by adding a stop solution containing EDTA.

-

Analysis: Purify the DNA fragments and resolve them on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualization: Visualize the DNA fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Workflow:

Figure 4: MTT Cytotoxicity Assay Workflow. This flowchart outlines the steps for determining the cytotoxic effects of this compound on cultured cells using the MTT assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.

Conclusion

The quinoxaline chromophore is the cornerstone of this compound's biological activity. Its ability to bisintercalate into the DNA double helix, with a preference for CpG sequences, leads to significant DNA damage. This, in turn, activates the DNA Damage Response pathway, ultimately resulting in cell cycle arrest and apoptosis. Understanding the precise function of the quinoxaline moiety is crucial for the rational design of novel, more potent, and selective anticancer agents based on the this compound scaffold. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to develop the next generation of DNA-targeting therapeutics.

References

- 1. Synthesis and Structure-Activity Relationship Studies on Tryprostatin A, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequence preferences in the binding to DNA of this compound and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of the structure of echinomycin and this compound complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution-phase synthesis and biological evaluation of this compound and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Preparation and DNA-binding properties of substituted triostin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and DNA-binding properties of substituted triostin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Triostin A: A Technical Guide to its Natural Sources, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triostin A, a member of the quinoxaline family of antibiotics, is a potent antitumoral agent that functions through the bis-intercalation of its two quinoxaline rings into DNA.[1] This bicyclic depsipeptide, naturally produced by several species of Streptomyces, has garnered significant interest for its mechanism of action and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, its known derivatives, detailed experimental protocols for its isolation and synthesis, and an in-depth look at its mechanism of action, particularly its role in the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.

Natural Sources of this compound

This compound is a secondary metabolite produced by actinomycetes, primarily belonging to the genus Streptomyces. The most well-documented producers are Streptomyces triostinicus and Streptomyces aureus.[2] These soil-dwelling bacteria synthesize this compound through a non-ribosomal peptide synthetase (NRPS) pathway.

Table 1: Natural Producers of this compound

| Producing Organism | Habitat | Reference |

| Streptomyces triostinicus | Soil | [2] |

| Streptomyces aureus | Soil | [2] |

Quantitative yield data from fermentation processes are often strain-dependent and influenced by culture conditions. While specific yields are proprietary or vary between studies, optimization of fermentation media and conditions has been shown to significantly enhance the production of related antibiotics in Streptomyces species.[3]

Derivatives of this compound

The unique structure of this compound, with its rigid peptide scaffold and dual quinoxaline moieties, has made it an attractive template for the synthesis of various derivatives. These modifications aim to enhance its therapeutic properties, such as DNA binding affinity, sequence specificity, and anti-tumor activity.

Natural Derivatives

The primary known natural derivative of this compound is Triostin C. It differs from this compound in the N-methyl groups of the valine residues.

Table 2: Natural Derivatives of this compound

| Derivative | Producing Organism | Key Structural Difference from this compound |

| Triostin C | Streptomyces triostinicus | Contains two N,N-dimethylvaline residues instead of N-methylvaline |

Synthetic Derivatives and Analogs

A wide range of synthetic derivatives have been developed, focusing on three main areas of modification: the aromatic quinoxaline rings, the disulfide bridge, and the peptide backbone.

-

Aromatic Chromophore Modification: The quinoxaline rings have been replaced with other aromatic systems, such as naphthalene, to investigate the impact on DNA intercalation and biological activity.[1][2]

-

Disulfide Bridge Modification: The disulfide bridge has been oxidized to a thiosulfinate to explore the role of this linkage in the molecule's conformation and activity.[1][2]

-

Peptide Core Modification: The amino acid sequence of the depsipeptide core has been altered to create diastereoisomeric analogs, providing insights into the structural requirements for biological activity.[1][2]

-

Nucleobase-Substituted Analogs: In some analogs, the quinoxaline moieties have been replaced with nucleobases to shift the DNA binding mode from intercalation to major groove recognition.[4]

Table 3: Examples of Synthetic this compound Derivatives and their Reported Activities

| Derivative Class | Modification | Reported Effect | Reference |

| Aromatic Chromophore Analogs | Replacement of quinoxaline with naphthalene | Reduced inhibitory effect on HIF-1 transcriptional activation | [1][2] |

| Oxidized Disulfide Bridge Analogs | Oxidation of disulfide to thiosulfonate | Reduced inhibitory effect on HIF-1 transcriptional activation | [1][2] |

| Diastereoisomeric Core Analogs | Altered stereochemistry of amino acids | Significant inhibitory effect on HIF-1 transcriptional activation | [1][2] |

| Nucleobase-Substituted Analogs | Replacement of quinoxaline with nucleobases | Potential for sequence-specific DNA major groove binding | [4] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces triostinicus

The following is a general protocol for the isolation and purification of this compound from a fermentation broth of Streptomyces triostinicus. Optimization of specific steps may be required depending on the strain and culture conditions.

-

Fermentation: Culture Streptomyces triostinicus in a suitable liquid medium (e.g., GYM medium) under optimal conditions for antibiotic production (typically 28-30°C with aeration for 5-7 days).[3]

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the culture filtrate separately with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Combine the organic extracts and concentrate under reduced pressure.

-

-

Preliminary Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of chloroform and methanol.

-

Monitor fractions by thin-layer chromatography (TLC) and combine fractions containing this compound.

-

-

Final Purification:

-

Perform further purification of the this compound-containing fractions using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).

-

Elute with a gradient of acetonitrile and water.

-

Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

-

Solution-Phase Synthesis of this compound

An improved solution-phase synthesis of this compound has been reported with a total yield of 17.5% over 13 steps.[1][2] The general strategy involves the synthesis of a linear depsipeptide precursor, followed by cyclization and introduction of the quinoxaline moieties. A detailed, step-by-step protocol is extensive and can be found in the supplementary information of the cited literature. The key steps are outlined below.

Workflow for Solution-Phase Synthesis of this compound

Caption: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Synthesis of this compound Analogs

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of this compound analogs, particularly for creating libraries of compounds with modified peptide backbones.[5]

Workflow for Solid-Phase Synthesis of this compound Analogs

Caption: General workflow for the solid-phase synthesis of this compound analogs.

Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway

The primary mechanism of this compound's anticancer activity is its ability to bis-intercalate into DNA, thereby inhibiting DNA replication and transcription.[1] More specifically, this compound has been identified as a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[1][2] HIF-1 is a key transcription factor that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common feature of solid tumors. HIF-1 promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor growth and progression.

This compound inhibits the HIF-1 pathway by preventing the binding of the HIF-1α subunit to the Hypoxia Response Element (HRE) in the promoter region of its target genes.[1][2] This disruption of HIF-1α-DNA interaction blocks the transcription of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

HIF-1 Signaling Pathway and Inhibition by this compound

Caption: Under normoxic conditions, HIF-1α is degraded. Under hypoxic conditions, it stabilizes and activates target genes. This compound inhibits this by blocking HIF-1 complex binding to the HRE.

Conclusion and Future Directions

This compound remains a molecule of significant interest in the field of drug discovery and development. Its potent anti-tumor activity, coupled with a well-defined mechanism of action, makes it a valuable lead compound. The development of synthetic analogs with improved pharmacological properties, such as enhanced tumor targeting and reduced toxicity, is a promising area of ongoing research. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in their efforts to further explore the therapeutic potential of this compound and its derivatives. The continued investigation into the structure-activity relationships of this fascinating natural product will undoubtedly pave the way for the development of novel and effective anticancer agents.

References

- 1. Solution-phase synthesis and biological evaluation of this compound and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Solution-phase synthesis and biological evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dramatic Activation of Antibiotic Production in Streptomyces coelicolor by Cumulative Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of this compound Using a Symmetrical Bis(diphenylmethyl) Linker System [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solution-Phase Synthesis Protocol for Triostin A: An Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed application note and protocol for the solution-phase synthesis of the potent antitumor agent, Triostin A. This protocol is based on the improved synthesis method developed by Hattori et al. (2016), which allows for a preparative-scale synthesis with a total yield of 17.5% over 13 steps.[1][2]

This compound is a bicyclic octadepsipeptide antibiotic that exhibits significant antitumor activity through its ability to bis-intercalate into the DNA minor groove.[3] Its complex structure, featuring two quinoxaline-2-carboxylic acid chromophores and a disulfide bridge, has made its synthesis a challenging endeavor. The following protocol outlines a robust and reproducible solution-phase strategy for its preparation.

Synthetic Strategy Overview

The solution-phase synthesis of this compound involves the sequential coupling of protected amino acid and depsipeptide fragments to construct the linear precursor, followed by a macrolactamization to form the cyclic depsipeptide. The final step involves the formation of the intramolecular disulfide bridge to yield the target molecule. The key building blocks for this synthesis include quinoxaline-2-carboxylic acid, D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine derivatives with appropriate protecting groups.

Experimental Workflow

The overall workflow for the solution-phase synthesis of this compound is depicted in the following diagram:

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocols

The following sections provide a step-by-step protocol for the synthesis of key intermediates and the final product, this compound.

I. Synthesis of Building Blocks

1. Quinoxaline-2-carboxylic acid: This starting material can be synthesized from o-phenylenediamine and pyruvic acid.

2. Protected Amino Acids: Standard procedures for the protection of amino acids are employed. For example, Boc-N-methyl-L-alanine can be purchased or synthesized.[4] The synthesis of other protected amino acids such as Boc-D-Ser(TBDMS)-OH, H-L-Ala-OAllyl, Boc-N-Me-L-Val-OH, and Boc-L-Cys(Bam)-OH follows established methods in peptide chemistry.

II. Synthesis of Key Fragments

Fragment A: Quinoxaline-CO-D-Ser(TBDMS)-L-Ala-OAllyl

-

Coupling of Boc-D-Ser(TBDMS)-OH and H-L-Ala-OAllyl: To a solution of Boc-D-Ser(TBDMS)-OH (1.0 eq) and H-L-Ala-OAllyl (1.0 eq) in dichloromethane (DCM) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The resulting dicyclohexylurea is filtered off, and the filtrate is washed with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated to give the dipeptide.

-

Boc Deprotection: The dipeptide is dissolved in a 4N HCl/dioxane solution and stirred for 1 hour. The solvent is evaporated to dryness to yield the deprotected dipeptide hydrochloride.

-

Coupling with Quinoxaline-2-carboxylic acid: The deprotected dipeptide (1.0 eq) and quinoxaline-2-carboxylic acid (1.0 eq) are dissolved in dimethylformamide (DMF). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) are added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography to afford Fragment A.

Fragment B: Boc-N-Me-L-Val-L-Cys(Bam)-N-Me-L-Ala-OH

The synthesis of this tripeptide fragment is carried out by sequential coupling of the corresponding protected N-methyl amino acids and cysteine derivative using standard peptide coupling reagents like HATU or HBTU.

III. Assembly of the Linear Precursor and Cyclization

-

Allyl Ester Deprotection of Fragment A: Fragment A is dissolved in DCM, and Pd(PPh3)4 (0.1 eq) and phenylsilane (5.0 eq) are added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the carboxylic acid.

-

Coupling of Fragments: The deprotected Fragment A (1.0 eq) is coupled with the deprotected Fragment B (prepared by TFA treatment of the Boc-protected tripeptide) using DPPA (diphenylphosphoryl azide) and triethylamine in DMF. The reaction is stirred for 48 hours at 0 °C.

-

Boc Deprotection: The resulting linear depsipeptide is treated with TFA in DCM to remove the Boc protecting group.

-

Macrolactamization: The deprotected linear precursor is dissolved in a large volume of DMF, and DPPA and NaHCO3 are added. The reaction mixture is stirred at 0 °C for 72 hours. The solvent is removed, and the residue is purified by column chromatography to give the cyclized product, seco-Triostin A.

IV. Final Deprotection and Disulfide Bridge Formation

-

Global Deprotection: The seco-Triostin A is treated with a mixture of TFA, triisopropylsilane, and water to remove the remaining protecting groups (TBDMS and Bam).

-

Disulfide Bridge Formation: The deprotected precursor is dissolved in a mixture of methanol and water and treated with iodine until a persistent yellow color is observed. The reaction is quenched with aqueous sodium thiosulfate. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude this compound is purified by preparative HPLC to yield the final product.

Quantitative Data Summary

| Step No. | Reaction/Product | Starting Material (mmol) | Product (mmol) | Yield (%) |

| 1 | Boc-D-Ser(TBDMS)-L-Ala-OAllyl | 10.0 | 9.2 | 92 |

| 2 | H-D-Ser(TBDMS)-L-Ala-OAllyl·HCl | 9.2 | 9.1 | ~quant. |

| 3 | Quinoxaline-CO-D-Ser(TBDMS)-L-Ala-OAllyl (Fragment A) | 9.1 | 7.8 | 86 |

| 4-6 | Boc-N-Me-L-Val-L-Cys(Bam)-N-Me-L-Ala-OH (Fragment B) | - | - | - |

| 7 | Linear Depsipeptide Precursor | 5.0 | 3.9 | 78 |

| 8 | Deprotected Linear Precursor | 3.9 | 3.8 | ~quant. |

| 9 | Seco-Triostin A | 3.8 | 1.5 | 40 |

| 10-12 | Deprotected Precursor | 1.5 | 1.2 | 80 |

| 13 | This compound | 1.2 | 0.8 | 67 |

| Total | This compound | - | - | 17.5 |

Note: The yields for the synthesis of Fragment B are not individually detailed in the provided information but are accounted for in the overall yield.

Conclusion

This detailed protocol provides a comprehensive guide for the solution-phase synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for further biological evaluation and drug development studies. The use of well-defined fragments and optimized reaction conditions contributes to the high overall yield and scalability of this synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Solution-phase synthesis and biological evaluation of this compound and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Solid-Phase Synthesis of this compound Using a Symmetrical Bis(diphenylmethyl) Linker System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-N-methyl-L-alanine | 16948-16-6 | FB18975 | Biosynth [biosynth.com]

Application Notes and Protocols for Triostin A in DNA Footprinting Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction